3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Description
Significance of Pyrrolopyridine Scaffolds in Chemical and Biological Research
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole (B145914) and pyridine (B92270) ring. nih.gov This structural motif is a "privileged scaffold" in drug discovery, meaning it is a recurring structural framework found in a multitude of bioactive compounds. researchgate.net The presence of nitrogen atoms in both rings imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets. researchgate.net
The versatility of the pyrrolopyridine core has led to its incorporation into a wide range of therapeutic agents. For instance, drugs containing a pyrrolopyridine scaffold, such as Vemurafenib and Pexidartinib, are utilized in anticancer therapies. nih.gov Furthermore, various derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The specific arrangement of the nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with a distinct electronic distribution and potential for biological activity. nih.gov
The pyrrolopyridine scaffold is not only prevalent in synthetic pharmaceuticals but is also found in natural products. Alkaloids such as camptothecin, pumiloside, and variolin B contain this heterocyclic system and have shown significant biological activities, including anticancer and anti-HIV properties. nih.gov
Rationale for Investigating 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
The specific compound, this compound, is a derivative of the 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine) core. The rationale for its investigation stems from the synergistic potential of its constituent functional groups: the pyrrolopyridine scaffold, the nitro group, and the nitrile group.
The pyrrolo[3,2-b]pyridine core itself is a known pharmacophore with established biological relevance. The addition of a nitro group at the 3-position of the pyrrole ring is of particular interest. Nitro-containing heterocyclic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the entire ring system, potentially influencing its binding affinity to target proteins.
Furthermore, the presence of a nitrile (-CN) group at the 7-position of the pyridine ring introduces another layer of chemical reactivity and potential for interaction. The nitrile group can act as a hydrogen bond acceptor and can be metabolically converted to other functional groups, offering a handle for further chemical modification or serving as a key interacting moiety with a biological target. The investigation of this specific substitution pattern is driven by the hypothesis that the combination of these three components could lead to novel compounds with enhanced potency and selectivity for various therapeutic targets.
Overview of Relevant Nitrile and Nitro-Containing Heterocyclic Compounds in Academic Literature
The academic literature is replete with examples of nitrile and nitro-containing heterocyclic compounds that have demonstrated significant biological activity. These compounds serve as a valuable reference for understanding the potential of this compound.
Nitrile-Containing Heterocycles: The nitrile group is a common feature in many approved drugs and investigational compounds. Its linear geometry and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. For example, certain pyrrolopyridine-carbonitrile derivatives have been explored as intermediates in the synthesis of more complex molecules with potential anticancer activities. researchgate.net
Nitro-Containing Heterocycles: The nitro group has a long history in medicinal chemistry, particularly in the development of antimicrobial agents. For instance, metronidazole, a nitroimidazole, is a widely used antibiotic. In the context of pyrrolopyridines, the introduction of a nitro group has been shown to be a key step in the synthesis of various derivatives. nih.gov The synthesis of 3-nitropyridine (B142982) derivatives is a common strategy to introduce functionality into the pyridine ring. wikipedia.org
The combination of both nitrile and nitro groups on a heterocyclic scaffold has been explored in various contexts. For example, 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment. myskinrecipes.com This highlights the potential of such doubly substituted heterocycles in targeted therapies.
Historical Perspectives on the Development of Pyrrolo[3,2-b]pyridine Chemistry
The chemistry of pyridine, a fundamental component of the pyrrolopyridine scaffold, has been studied for over a century. wikipedia.org The first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The parent compound, pyrrole, was first detected in coal tar in 1834. scribd.com
The fusion of these two important heterocyclic rings to form the pyrrolo[3,2-b]pyridine (4-azaindole) system has been a subject of interest for synthetic and medicinal chemists for many decades. Early research focused on the fundamental synthesis and reactivity of the parent scaffold. Over time, with the growing understanding of its importance in biological systems, the focus shifted towards the development of methods for the synthesis of substituted derivatives.
The development of synthetic routes to access various substituted pyrrolo[3,2-b]pyridines has been crucial for exploring their structure-activity relationships. These synthetic strategies often involve the construction of one ring onto the other or the modification of a pre-existing bicyclic system. The ability to selectively introduce functional groups, such as nitro and nitrile moieties, at specific positions has been a key area of research, enabling the fine-tuning of the pharmacological properties of these compounds. nih.gov The ongoing research in this area continues to expand the chemical space and therapeutic potential of the pyrrolo[3,2-b]pyridine scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-2-10-8-6(12(13)14)4-11-7(5)8/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGGLRJTKCCWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238628 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-22-3 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Nitro 1h Pyrrolo 3,2 B Pyridine 7 Carbonitrile
De Novo Synthetic Routes to the Pyrrolo[3,2-b]pyridine Core
The assembly of the fundamental 1H-pyrrolo[3,2-b]pyridine ring system is the initial challenge in the synthesis of the target compound. Methodologies for its construction can be broadly categorized into those relying on classical cyclization reactions and modern multicomponent strategies.
Cyclization Reactions for Pyrrolo[3,2-b]pyridine Ring Formation
The formation of the pyrrole (B145914) ring fused to a pre-existing pyridine (B92270) core is a common strategy. These methods often parallel classical indole (B1671886) syntheses, adapted for the nitrogen-containing pyridine ring.
One effective method involves the reductive cyclization of a substituted pyridine precursor. For instance, the reaction of an appropriately substituted pyridine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enamine, which then undergoes reductive cyclization using iron in acetic acid to yield the pyrrolo[3,2-b]pyridine core.
Palladium-catalyzed intramolecular cyclizations also represent a powerful route. N-alkyl-N-allyl-pyrrolo-2-carboxamides can undergo regioselective intramolecular cyclization to generate bicyclic pyrrolo-fused structures. Depending on the specific palladium catalyst and reaction conditions, different isomers such as pyrrolo[2,3-c]pyridin-7-ones and pyrrolo[3,2-c]pyridin-4-ones can be obtained through an oxidative coupling process.
Furthermore, classical approaches such as modified Madelung and Fischer indole syntheses have been successfully adapted for the preparation of various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. nih.gov These methods typically involve the cyclization of ortho-substituted aminopyridines or the reaction of pyridylhydrazines with carbonyl compounds, respectively.
Multicomponent Reaction Strategies for Pyrrolopyridine Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and diversity-oriented approach to complex heterocyclic scaffolds in a single synthetic operation. beilstein-journals.org These strategies are particularly valuable in combinatorial chemistry for the rapid assembly of compound libraries.
A notable MCR approach for synthesizing related pyrrolopyridine systems, such as the pyrrolo[3,4-b]pyridin-5-one core, involves an initial Ugi-Zhu three-component reaction (UZ-3CR). nih.gov This reaction combines an aldehyde, an amine, and an α-isocyanoacetamide to efficiently generate a trisubstituted 5-aminooxazole intermediate. nih.gov This versatile platform can then undergo a subsequent cascade sequence, such as an intermolecular aza Diels-Alder cycloaddition followed by intramolecular N-acylation and dehydration, to construct the final fused bicyclic system. nih.gov
Another MCR strategy involves a triple domino process of acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion. eurekaselect.com In this sequence, a polysubstituted 5-aminooxazole, formed via an MCR, reacts with an α,β-unsaturated acyl chloride. eurekaselect.com This initiates a cascade that ultimately furnishes a highly functionalized pyrrolopyridine. eurekaselect.com The power of MCRs lies in their ability to "decorate" the resulting heterocyclic skeleton with various substituents by simply changing the initial, readily available inputs. eurekaselect.com
| Reaction Type | Key Reagents | Process | Product Core | Reference |
| Ugi-Zhu / Cascade | Aldehyde, Amine, Isocyanide, Anhydride | UZ-3CR followed by aza Diels-Alder & cyclization | Pyrrolo[3,4-b]pyridin-5-one | nih.gov |
| Domino Process | 5-Aminooxazole, Acyl Chloride | Acylation / IMDA / Retro-Michael Cycloreversion | Pyrrolopyridine | eurekaselect.com |
Targeted Introduction of the Nitro Moiety at Position 3
With the pyrrolopyridine core constructed, the next key step is the regioselective installation of the nitro group at the C3 position of the pyrrole ring. This functional group is a potent electron-withdrawing group that can modulate the electronic properties of the molecule and serve as a handle for further transformations.
Regioselective Nitration Protocols for Pyrrolopyridine Systems
Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system show a strong preference for the pyrrole ring over the more electron-deficient pyridine ring. Specifically, nitration occurs predominantly at the 3-position. nih.gov This inherent reactivity provides a direct and reliable method for introducing the nitro group at the desired location. Standard nitrating conditions, such as using nitric acid in a suitable solvent, can be employed to achieve this transformation. This regioselectivity is crucial for the unambiguous synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine derivatives.
Nitro-Promoted Cyclization Reactions in Related Heterocycles
The nitro group is not only a target functional group but can also be strategically employed to facilitate the construction of heterocyclic rings. The strong electron-withdrawing nature of the nitro group can activate an adjacent double bond towards nucleophilic attack, promoting cyclization reactions. libretexts.org
For example, 1-substituted 3-nitropyridones react with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). libretexts.org The reaction is initiated by the nucleophilic addition of the isocyanoacetate to the nitroalkene moiety of the pyridone. The resulting anionic intermediate, stabilized by the nitro group, undergoes a subsequent intramolecular nucleophilic attack to form a dihydro-2H-pyrrole ring, which then aromatizes by eliminating nitrous acid to afford a pyrrolopyridine derivative. libretexts.org Another related strategy involves a sequential nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade, demonstrating how the nitro group can be used as a precursor to an amine that drives a final ring-closing step.
| Strategy | Starting Material | Key Reagent | Mechanism | Outcome | Reference |
| Nucleophilic Addition-Cyclization | 3-Nitropyridone | Ethyl Isocyanoacetate | Nucleophilic attack on nitroalkene, intramolecular cyclization, aromatization | Pyrrolopyridine formation | libretexts.org |
| Reductive Cyclization | Nitro-Michael Adduct | Reducing Agent (e.g., Pd/C, H₂) | Reduction of nitro group to amine, subsequent intramolecular cyclization | Fused pyrrolidine (B122466) ring formation |
Strategic Functionalization and Derivatization of the Carbonitrile Group at Position 7
The carbonitrile (cyano) group at the C7 position of the pyridine ring is a versatile functional group that can be converted into several other important moieties, significantly expanding the synthetic utility and potential applications of the core scaffold.
A fundamental transformation of the nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or alkaline conditions. Heating the pyrrolopyridine carbonitrile under reflux with a dilute mineral acid like HCl will directly produce the corresponding 7-carboxylic acid derivative. Alternatively, alkaline hydrolysis with an aqueous base such as NaOH will initially form the carboxylate salt, which upon acidification will yield the free carboxylic acid.
The nitrile group can also be reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). This yields a 7-(aminomethyl)-1H-pyrrolo[3,2-b]pyridine derivative, introducing a basic and nucleophilic site for further derivatization, such as amide or sulfonamide formation.
More advanced transformations include cycloaddition reactions , where the carbon-nitrogen triple bond of the nitrile can participate as a reactant. In a formal [2+2+2] cycloaddition strategy, an unactivated cyano group can function as a dienophile or enophile partner in a pericyclic cascade. eurekaselect.com This allows for the construction of new fused polycyclic pyridine derivatives, demonstrating a sophisticated method for elaborating the core structure. eurekaselect.com
Nucleophilic Additions and Substitutions Involving the Carbonitrile
There is no specific information available in the scientific literature regarding nucleophilic addition or substitution reactions targeting the carbonitrile group of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. While the carbonitrile group is generally susceptible to nucleophilic attack, the specific reaction conditions and outcomes for this compound have not been reported.
Transformations of the Carbonitrile Moiety (e.g., to Amides, Esters, or Amines)
Detailed methodologies for the transformation of the carbonitrile moiety in this compound into other functional groups such as amides, esters, or amines have not been documented. Standard synthetic procedures for nitrile hydrolysis (to amides or carboxylic acids) or reduction (to amines) exist, but their application to this specific substrate, including reaction efficiencies and potential challenges, has not been published.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolopyridine Derivatization
Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of heterocyclic compounds. nih.gov However, no studies have been published that apply these powerful methods, such as Suzuki, Heck, or Sonogashira couplings, to the this compound scaffold. nih.govorganic-chemistry.org Research on other azaindole isomers is plentiful but cannot be directly extrapolated to this specific molecule due to differences in electronic and steric properties. atlanchimpharma.combeilstein-journals.org
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The application of green chemistry principles to the synthesis of this compound has not been reported. While there is a growing body of research on sustainable and eco-friendly methods for the synthesis of indole and azaindole derivatives, including the use of microwave irradiation and environmentally benign solvents, these approaches have not been specifically applied to or reported for the target compound. mdpi.comtandfonline.com
Advanced Spectroscopic and Structural Elucidation of 3 Nitro 1h Pyrrolo 3,2 B Pyridine 7 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁵N NMR experiments.
¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity. One would expect to observe signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups. Coupling constants (J) between adjacent protons would help to establish their relative positions on the bicyclic ring system.
¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the quaternary carbons of the nitrile group and those bearing the nitro group. The chemical shifts would provide insight into the electronic structure of the pyrrolopyridine core.
¹⁵N NMR: Given the four nitrogen atoms in the molecule (in the pyrrole, pyridine, nitro, and nitrile groups), ¹⁵N NMR could provide valuable information about their distinct electronic environments, although this experiment is less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope.
Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₄N₄O₂) by providing a highly accurate mass measurement of the molecular ion.
Fragmentation Analysis: Under techniques like electron ionization (EI), the molecule would fragment in a predictable manner. Characteristic losses, such as the loss of the nitro group (NO₂) or cyanide (CN), would be expected. The analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule.
A data table of observed fragments and their relative abundances is not available.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key vibrational modes would include:
Nitrile (C≡N) stretch: A sharp, intense absorption band typically appears in the region of 2220-2260 cm⁻¹.
Nitro (NO₂) stretches: Strong asymmetric and symmetric stretching vibrations are expected around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.
N-H stretch: A band corresponding to the pyrrole N-H group would be anticipated in the region of 3300-3500 cm⁻¹.
C-H and C=C/C=N stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the fused aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Specific peak positions and intensities from experimental spectra are required to compile a data table.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would provide:
Unambiguous confirmation of the molecular structure.
Precise bond lengths, bond angles, and torsion angles.
Information on the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group.
No crystallographic information file (CIF) or published crystal structure is available for this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes its emissive properties upon excitation.
UV-Vis Spectroscopy: The extended π-conjugated system of the pyrrolopyridine core, substituted with both an electron-donating pyrrole nitrogen and electron-withdrawing nitro and nitrile groups, would be expected to result in absorption bands in the UV and possibly the visible region of the electromagnetic spectrum.
Fluorescence Spectroscopy: The fluorescence properties of this compound are difficult to predict without experimental data. The presence of the nitro group often leads to quenching of fluorescence, meaning the compound might be non-emissive or weakly emissive.
Detailed information on absorption maxima (λmax), molar absorptivity (ε), and fluorescence quantum yields is not available in the current literature.
Mechanistic Organic Chemistry of 3 Nitro 1h Pyrrolo 3,2 B Pyridine 7 Carbonitrile
Elucidation of Reaction Pathways and Transition States in Syntheses and Transformations
The synthesis of substituted pyrrolopyridines often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. While specific transition state analyses for the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile are not extensively documented in publicly available literature, analogous synthetic strategies for related azaindole structures provide valuable insights. The formation of the pyrrole ring typically proceeds through condensation and cyclization reactions. For instance, the synthesis of similar pyrrolopyridine cores can be achieved through transition-metal-catalyzed cross-coupling reactions, which are known to proceed via well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.
Transformations of the this compound scaffold are largely dictated by the reactivity of the nitro and carbonitrile groups, as well as the inherent electronic properties of the bicyclic system. For example, the reduction of the nitro group to an amino group is a common transformation. This reaction typically proceeds through a series of single-electron and proton transfer steps, with the exact pathway depending on the reducing agent and reaction conditions. The transition states for such reductions would involve the interaction of the nitro group with the reductant, leading to the sequential formation of nitroso and hydroxylamino intermediates before yielding the final amine.
Impact of the Nitro Group on the Reactivity and Electron Density of the Pyrrolopyridine Scaffold
The nitro group at the 3-position of the pyrrole ring exerts a profound influence on the electronic landscape of the entire 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile molecule. As a potent electron-withdrawing group, it significantly deactivates the pyrrole ring towards electrophilic substitution. This deactivation arises from both inductive and resonance effects, which pull electron density away from the heterocyclic system.
Computational studies on analogous nitro-substituted aromatic compounds have shown a marked decrease in the electron density of the ring system. This electronic perturbation renders the scaffold more susceptible to nucleophilic attack. In the case of this compound, the presence of the nitro group would be expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule a better electron acceptor.
The impact of the nitro group can be quantitatively assessed through various theoretical parameters, although specific data for this compound is scarce. Generally, the Hammett substituent constant (σ) for a nitro group is strongly positive, indicating its electron-withdrawing nature. This electronic pull is crucial in directing the regioselectivity of nucleophilic substitution reactions.
Influence of the Carbonitrile Group on the Reactivity of the Pyrrolopyridine System
The carbonitrile group (-CN) at the 7-position of the pyridine ring further contributes to the electron-deficient character of the this compound system. The nitrile functionality is a strong electron-withdrawing group, acting through both inductive and resonance effects. Its linear geometry and sp-hybridized carbon atom contribute to its ability to withdraw electron density from the pyridine ring.
The carbonitrile group itself can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or a carboxamide under acidic or basic conditions, respectively. It can also be reduced to a primary amine or participate in cycloaddition reactions. The transition states for these transformations would involve the initial attack of a nucleophile or an electrophile on the carbon or nitrogen atom of the nitrile, respectively.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The regioselectivity of reactions involving this compound is a direct consequence of the electronic effects exerted by the nitro and carbonitrile groups, as well as the inherent reactivity of the pyrrolopyridine core.
Nucleophilic Aromatic Substitution: The presence of two powerful electron-withdrawing groups makes the pyrrolopyridine scaffold susceptible to nucleophilic aromatic substitution (SNAAr). The positions most activated for nucleophilic attack would be those where the negative charge of the Meisenheimer-like intermediate can be effectively stabilized by both the nitro and carbonitrile groups through resonance. A detailed analysis of the resonance structures would be required to predict the most likely sites of substitution.
Electrophilic Aromatic Substitution: Due to the strong deactivating nature of both the nitro and carbonitrile groups, electrophilic aromatic substitution on the this compound ring system would be extremely challenging and require harsh reaction conditions. If such a reaction were to occur, the directing effects of the existing substituents would need to be considered. The pyrrole nitrogen, once deprotonated, could direct electrophiles to the 2-position, but the deactivating effect of the nitro group at the adjacent 3-position would significantly hinder this.
Computational and Theoretical Studies on 3 Nitro 1h Pyrrolo 3,2 B Pyridine 7 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
For 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, the presence of strong electron-withdrawing groups—the nitro (-NO₂) group at position 3 and the nitrile (-CN) group at position 7—significantly influences its electronic properties. These groups pull electron density away from the fused aromatic pyrrolopyridine ring system. Quantum chemical calculations can precisely map this electron distribution, often visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Global reactivity descriptors, derived from these calculations, are used to predict the compound's stability and reactivity. hakon-art.com Key descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). A higher chemical hardness value generally indicates lower reactivity and higher kinetic stability, while the electrophilicity index quantifies the ability of the molecule to accept electrons. hakon-art.com For a molecule like this compound, with its electron-deficient nature, a relatively high electrophilicity index would be expected.
| Descriptor | Symbol | Significance | Predicted Trend for the Title Compound |
|---|---|---|---|
| Chemical Hardness | η | Resistance to change in electron distribution | Moderate to High (indicating stability) |
| Electronic Chemical Potential | μ | Tendency of electrons to escape | Highly Negative (strong electron-accepting nature) |
| Electrophilicity Index | ω | Propensity to accept electrons | High |
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. researchgate.netscirp.org It is particularly effective for analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.com The energies of the HOMO and LUMO and the gap between them are critical parameters for understanding a molecule's chemical reactivity and electronic transitions. hakon-art.comscirp.org
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. hakon-art.com In this compound, the electron-withdrawing nitro and nitrile groups are expected to lower the energy levels of both the HOMO and LUMO. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. hakon-art.com DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can accurately predict these values. hakon-art.commdpi.com
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -7.0 to -8.5 | Represents ionization potential; a lower value indicates a weaker electron-donating ability. |
| ELUMO | -3.0 to -4.5 | Represents electron affinity; a lower value indicates a stronger electron-accepting ability. |
| Energy Gap (ΔE) | 3.5 to 4.5 | A relatively large gap suggests high kinetic stability. hakon-art.com |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. rsc.org The pyrrolo[2,3-b]pyridine scaffold, closely related to the title compound, is a known structural motif in kinase inhibitors. sci-hub.se
Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the pyrrolopyridine nitrogen atoms or the nitro group and amino acid residues in a kinase binding pocket. sci-hub.se
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the durability of key interactions identified in docking. mdpi.com This helps to validate the binding mode and provides a more dynamic picture of the interaction. nih.gov
| Simulation Parameter | Description | Example Finding for a Pyrrolopyridine Ligand |
|---|---|---|
| Docking Score (kcal/mol) | Estimated binding affinity; more negative values indicate stronger binding. | -8.0 to -10.0 against a typical kinase target. |
| Key Interactions | Specific non-covalent bonds formed with protein residues. | Hydrogen bonds with backbone atoms of hinge region residues (e.g., Met). sci-hub.se |
| MD Simulation Stability (RMSD) | Root Mean Square Deviation of atomic positions over time; low values indicate a stable complex. | RMSD < 3 Å over a 100 ns simulation. sci-hub.se |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent molecules. nih.gov
For analogues of this compound, a QSAR study would involve compiling a dataset of structurally similar compounds with experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme). taylorandfrancis.com For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric parameters (molecular weight, surface area). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates the descriptors with the observed activity. nih.gov The resulting model highlights which structural features are most important for the desired biological effect.
| Descriptor Class | Example Descriptor | Relevance to Activity |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions with the target. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to membrane permeability and hydrophobic interactions in the binding pocket. |
| Steric/Topological | Molecular Weight, Topological Polar Surface Area (TPSA) | Defines the size, shape, and polarity of the molecule, affecting its fit into the active site. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific, directional interactions with the target protein. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico models are widely used in the early stages of chemical research to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help to identify potential liabilities before committing resources to synthesis and experimental testing. researchgate.net The predictions are based on the molecule's structure and are calculated using various algorithms and models trained on large datasets of experimental data.
For this compound, key ADME parameters can be computationally estimated. These include lipophilicity (cLogP), aqueous solubility (cLogS), the number of hydrogen bond donors and acceptors (HBD/HBA), and the topological polar surface area (TPSA). These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess "drug-likeness." nih.gov Other properties, like predicted blood-brain barrier (BBB) penetration and interaction with metabolic enzymes, can also be estimated. ijper.org
| ADME Property | Abbreviation | Predicted Value | Significance |
|---|---|---|---|
| Calculated LogP | cLogP | 2.0 - 3.5 | Indicates lipophilicity and affects absorption and distribution. nih.gov |
| Topological Polar Surface Area | TPSA | ~105 Ų | Relates to membrane permeability; higher values suggest poorer permeability. nih.gov |
| Molecular Weight | MW | ~216 g/mol | Affects diffusion and transport across membranes. nih.gov |
| Hydrogen Bond Donors | HBD | 1 | Influences solubility and binding interactions. nih.gov |
| Hydrogen Bond Acceptors | HBA | 5 | Influences solubility and binding interactions. nih.gov |
| Blood-Brain Barrier Penetration | BBB | Predicted Low/Unlikely | High TPSA and polarity may limit CNS penetration. |
Biological and Biochemical Investigations of 3 Nitro 1h Pyrrolo 3,2 B Pyridine 7 Carbonitrile and Its Analogues Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles
In Vitro Biological Activity Profiling
The in vitro biological activities of various analogues of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, which share the core pyrrolopyridine scaffold, have been a subject of significant research interest. These investigations have primarily focused on their potential as anticancer agents, leading to extensive profiling against cancer cell lines and key molecular targets involved in oncogenesis.
Cell-Based Assays and Cytotoxicity Studies
Analogues of this compound have demonstrated a broad spectrum of cytotoxic activities against various human cancer cell lines. The pyrrolo[3,2-c]pyridine, pyrrolo[2,3-d]pyrimidine, and pyrrolo[2,3-b]pyridine series of compounds have shown notable antiproliferative effects.
For instance, a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Many of these compounds exhibited moderate to excellent antiproliferative activities. nih.gov One of the most potent compounds, designated as 10t, displayed IC₅₀ values of 0.12, 0.15, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.gov
Similarly, new pyrrolo[2,3-d]pyrimidine derivatives have been tested against a panel of cancer cell lines including MCF-7, A549 (lung cancer), HCT116 (colon cancer), PC3 (prostate cancer), HePG2 (liver cancer), PACA2 (pancreatic cancer), and BJ1 (normal fibroblast). nih.gov Certain compounds from this series showed significant activity against the MCF-7 cell line, with IC₅₀ values as low as 1.7 µg/ml. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties reported potent cytotoxic effects against PC3, MCF-7, and A549 cells, with one compound exhibiting an IC₅₀ value of 0.19 µM against PC3 cells. nih.gov
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their ability to inhibit the proliferation of 4T1 breast cancer cells. rsc.org
The following table summarizes the cytotoxic activities of selected analogues against various cancer cell lines.
| Compound Series | Cell Line | IC₅₀ (µM) |
| 1H-pyrrolo[3,2-c]pyridine (e.g., 10t) | HeLa | 0.12 |
| SGC-7901 | 0.15 | |
| MCF-7 | 0.21 | |
| Pyrrolo[2,3-d]pyrimidine | MCF-7 | 1.7 (µg/ml) |
| HePG2 | 8.7 (µg/ml) | |
| PACA2 | 6.4 (µg/ml) | |
| Pyrrolo[2,3-d]pyrimidine (with urea moiety) | PC3 | 0.19 |
| MCF-7 | 1.66 | |
| A549 | 4.55 |
Enzyme Inhibition and Activation Studies
The mechanism of action for many pyrrolopyridine analogues involves the inhibition of key enzymes that are critical for cancer cell survival and proliferation. A significant amount of research has focused on their role as kinase inhibitors.
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov One particular compound, 4h, demonstrated significant inhibitory activity with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org The 1H-pyrrolo[2,3-b]pyridine motif is believed to act as a hinge binder in the ATP-binding pocket of the FGFR kinase domain. nih.gov
FMS Kinase (CSF-1R): Pyrrolo[3,2-c]pyridine derivatives have shown a potential inhibitory effect against FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govnih.gov In a study of eighteen such derivatives, two compounds, 1e and 1r, were found to be the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov
Other Kinases and Enzymes: The broader family of pyrrolopyridine derivatives has been investigated for inhibitory activity against a range of other enzymes. Pyrrolo[2,3-d]pyrimidines have been reported to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Janus Kinase (JAK), and mitotic checkpoint protein kinase (Mps1). nih.gov Additionally, there is evidence to suggest that some pyrrolopyridine analogues may inhibit HIV-1 integrase and enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for Mycobacterium tuberculosis. nih.gov
The following table provides a summary of the enzyme inhibition data for selected analogues.
| Compound Series | Target Enzyme | IC₅₀ (nM) |
| 1H-pyrrolo[2,3-b]pyridine (e.g., 4h) | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| Pyrrolo[3,2-c]pyridine (e.g., 1r) | FMS Kinase | 30 |
| Pyrrolo[3,2-c]pyridine (e.g., 1e) | FMS Kinase | 60 |
Receptor Binding Affinity and Functional Assays
The primary mechanism of action for many of the studied pyrrolopyridine analogues is through direct interaction with the ATP-binding site of protein kinases. rsc.orgnih.gov Molecular modeling studies of 1H-pyrrolo[3,2-c]pyridine derivatives have suggested that these compounds can bind to the colchicine-binding site of tubulin. nih.govsemanticscholar.org This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org
Functional assays have confirmed the biological consequences of this enzyme inhibition and receptor binding. For example, the inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine derivatives in 4T1 breast cancer cells led to a significant reduction in cell migration and invasion. rsc.org Similarly, treatment of cancer cells with 1H-pyrrolo[3,2-c]pyridine derivatives that bind to tubulin resulted in a noticeable disruption of the microtubule network. nih.gov
Elucidation of Molecular Mechanisms of Action
Further investigations have sought to delineate the precise molecular mechanisms through which these compounds exert their biological effects, from target validation to their impact on cellular signaling cascades.
Identification and Validation of Molecular Targets
The identification of molecular targets for these analogues has largely been driven by their structural similarity to known kinase inhibitors and through screening against panels of kinases. FMS kinase and FGFRs have been validated as key targets for the pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine series, respectively. rsc.orgnih.gov The selectivity of certain compounds, such as compound 1r for FMS kinase, further validates this as a primary target. nih.gov For the 1H-pyrrolo[3,2-c]pyridine derivatives, tubulin has been identified as a molecular target, with their activity being linked to the inhibition of tubulin polymerization. nih.gov
Modulation of Cellular Signaling Pathways
The inhibition of key molecular targets by these compounds has a direct impact on downstream cellular signaling pathways that are crucial for tumorigenesis. The extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a well-established pathway in cancer cell proliferation, survival, and metastasis. nih.gov
Abnormal activation of the FGFR signaling pathway is known to play a crucial role in various tumors. rsc.orgnih.gov By inhibiting FGFRs, the 1H-pyrrolo[2,3-b]pyridine derivatives can effectively block the downstream signaling cascades that are dependent on FGFR activation, which would include the Ras/Raf/MEK/ERK pathway. nih.gov The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. rsc.org While the direct effect of this compound on the ERK pathway has not been reported, the activity of its analogues on upstream kinases like FGFRs strongly suggests an indirect modulatory effect on this critical signaling cascade.
Gene Expression and Proteomic Studies in Response to Compound Treatment
No specific studies on the gene expression or proteomic changes in response to treatment with this compound have been identified in the available literature.
However, related heterocyclic compounds have been investigated for their effects on cellular signaling pathways, which inherently involve alterations in gene and protein expression. For instance, a study on 1H-pyrrole-3-carbonitrile derivatives, which share a core structural element, found that these compounds can act as STING (stimulator of interferon genes) agonists. nih.govresearchgate.net Treatment of human THP1 cells with a model compound from this class led to the phosphorylation of key signaling proteins like TBK1, IRF3, and p65, and stimulated the expression of target genes such as IFNB1, CXCL10, and IL6. nih.govresearchgate.net Such studies illustrate the methodologies used to determine the biological impact of a compound on cellular programming, but these findings cannot be directly extrapolated to this compound.
Structure-Activity Relationship (SAR) Studies
Specific structure-activity relationship (SAR) studies for this compound are not documented. SAR studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity. This is typically done by synthesizing and testing a series of related analogues.
While there is no direct SAR data for this compound, research on other pyrrolopyridine isomers provides insights into how substituent changes can modulate activity.
For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives investigated as fibroblast growth factor receptor (FGFR) inhibitors, modifications at various positions on the scaffold significantly impacted potency. nih.govrsc.org Introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was explored to create a hydrogen bond with the target protein, potentially improving activity. nih.gov Similarly, altering substituents on a phenyl ring attached to the core scaffold was used to explore interactions within a hydrophobic pocket of the kinase. nih.govrsc.org
In another study on 1H-pyrrolo[2,3-b]pyridine-3-carbonitriles as inhibitors of human neutrophil elastase, modifications at position 5 were tolerated, with bulky and lipophilic substituents retaining inhibitory activity. nih.gov However, substitutions at position 2 resulted in a loss of activity, indicating its critical role. nih.gov The study examined analogues with bromo, chloro, and nitro groups at the 5-position, demonstrating how different electron-withdrawing groups can be explored in SAR campaigns. nih.gov
These examples underscore the importance of systematic modifications to the core scaffold, but the specific effects of the nitro group at position 3 and the carbonitrile at position 7 of the 1H-pyrrolo[3,2-b]pyridine scaffold remain uncharacterized.
Table 1: Examples of Substituent Effects in Related Pyrrolopyridine Scaffolds This table is illustrative and based on different pyrrolopyridine isomers, not this compound.
| Scaffold | Target | Position of Variation | Observation | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | FGFR | Position 5 | Introduction of a trifluoromethyl group was hypothesized to improve activity by forming a hydrogen bond. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Human Neutrophil Elastase | Position 2 | Substitutions resulted in loss of activity. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Human Neutrophil Elastase | Position 5 | Introduction of bulky/lipophilic groups (e.g., Br, Cl, NO2) was tolerated. | nih.gov |
There is no available information regarding the conformational analysis or stereochemical implications for the activity of this compound. Such studies are vital when a molecule has rotatable bonds or stereocenters, as the three-dimensional shape of a compound is critical for its interaction with a biological target. The planar, aromatic nature of the pyrrolopyridine core suggests a rigid structure, but the spatial arrangement of any non-planar substituents would be relevant.
Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to identify novel chemical series with improved properties while retaining the desired biological activity. nih.govnih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, whereas scaffold hopping entails replacing the entire core structure of a molecule. nih.govresearchgate.net
These concepts are broadly applicable in drug discovery but have not been specifically documented for the optimization of this compound. In a drug discovery program, a medicinal chemist might replace the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) or replace the carbonitrile with other hydrogen bond acceptors (e.g., carboxamide). Similarly, the 1H-pyrrolo[3,2-b]pyridine core could be replaced with other bicyclic heteroaromatic systems, such as the isomeric pyrrolo[2,3-b]pyridine or the related 7H-pyrrolo[2,3-d]pyrimidine, to explore new intellectual property space or improve pharmacokinetic properties. researchgate.netscispace.commdpi.com
Analytical Methodologies for 3 Nitro 1h Pyrrolo 3,2 B Pyridine 7 Carbonitrile Quantification and Purity
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, GC)
Chromatographic methods are central to the separation and purity evaluation of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, allowing for the resolution of the primary compound from any impurities, starting materials, or byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical Reversed-Phase HPLC (RP-HPLC) method would likely employ a C18 or C8 stationary phase. The mobile phase would be a carefully optimized mixture of an aqueous component (such as water with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). Detection is often achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for a nitro-aromatic compound, would be anticipated in the UV region.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). A UPLC method for this compound would follow similar principles to an HPLC method but with proportionally adjusted flow rates and gradient profiles to leverage the enhanced efficiency of the stationary phase.
Gas Chromatography (GC) is generally less suitable for compounds like this compound due to its expected low volatility and potential for thermal degradation at the high temperatures required for vaporization. However, if the compound or a suitable derivative were found to be sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could be employed.
Below is an interactive table summarizing potential starting conditions for an HPLC method for the analysis of this compound, based on methods for similar heterocyclic compounds.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of max absorbance) |
| Injection Volume | 10 µL |
Quantitative Analysis in Complex Biological Matrices (excluding human biological fluids)
The quantification of this compound in complex biological matrices, such as animal tissues or environmental samples, presents unique challenges due to the presence of numerous interfering substances. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for such applications, offering unparalleled sensitivity and selectivity.
The process typically involves:
Sample Preparation: Homogenization of the biological matrix followed by extraction of the analyte. This may involve techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components and concentrate the analyte.
Chromatographic Separation: A UPLC system is used to separate the target analyte from any remaining matrix components before it enters the mass spectrometer.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. This high degree of specificity allows for accurate quantification even at very low concentrations.
An internal standard, a compound structurally similar to the analyte but with a different mass, is typically added at the beginning of the sample preparation process to correct for any variability in extraction recovery and instrument response.
Method Validation (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)
Validation of any analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. The validation of methods for this compound should be conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). asean.orgeuropa.eufda.gov
Specificity: This ensures that the analytical signal is solely due to the analyte of interest and is not affected by the presence of other components such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing blank samples, spiked samples, and samples containing potential interferents.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration.
Accuracy: This refers to the closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and comparing the measured concentration to the nominal concentration.
Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
The following interactive table provides example acceptance criteria for the validation of a quantitative analytical method for this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Intellectual Property and Patent Landscape for Pyrrolopyridine Carbonitriles
Analysis of Novelty and Inventive Step for Future Chemical Entities and Applications
The potential patentability of "3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile" and its future applications hinges on the criteria of novelty and inventive step.
Novelty:
As the specific chemical structure of this compound has not been explicitly disclosed in the prior art, it is likely to be considered novel. The novelty requirement in patent law is generally met if the claimed invention has not been publicly disclosed in any form before the filing date of the patent application.
Inventive Step (Non-obviousness):
The assessment of inventive step is more complex. It requires an evaluation of whether the invention would have been obvious to a person skilled in the art, having regard to the state of the art at the relevant time.
A potential argument against the inventive step could be based on the known methodologies for the synthesis of the pyrrolo[3,2-b]pyridine core and the well-established chemical reactions for introducing nitro and carbonitrile groups onto aromatic and heteroaromatic rings. A person skilled in the art could, in principle, combine these known methods to synthesize the target compound. For instance, methods for the nitration of pyridines and related heterocycles are documented, as are procedures for the cyanation of pyridine (B92270) rings, often through the substitution of a leaving group like a halogen. google.comacs.orgntnu.nogoogle.comthieme-connect.deresearchgate.netrsc.orgpsu.edu
However, a strong case for an inventive step can be built if the compound exhibits unexpected and advantageous properties. For example, if this compound were to demonstrate:
Unexpectedly high potency and selectivity as an inhibitor of a specific kinase, particularly one for which there is a significant unmet medical need.
A novel mechanism of action compared to existing pyrrolopyridine-based kinase inhibitors.
Improved pharmacokinetic or safety profiles , such as better oral bioavailability, reduced off-target effects, or a lower propensity for drug-drug interactions.
Utility in a new and non-obvious therapeutic application , beyond the established uses of pyrrolopyridine derivatives.
The pyrrolopyridine scaffold is known to mimic the purine (B94841) ring of ATP, making it a privileged structure for kinase inhibition. nih.gov The specific combination of a nitro group at the 3-position and a carbonitrile at the 7-position could lead to a unique electronic and steric profile, potentially resulting in a distinct interaction with the target protein. If this unique substitution pattern translates into a surprising and beneficial biological activity, it would significantly strengthen the argument for an inventive step.
Future Research Directions and Potential Academic Applications of 3 Nitro 1h Pyrrolo 3,2 B Pyridine 7 Carbonitrile Excluding Human Clinical Applications
Exploration of Advanced Synthetic Methodologies
Future research could focus on developing more efficient, scalable, and versatile synthetic routes to 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and its derivatives. While classical methods for constructing pyrrolopyridine cores exist, exploration of modern synthetic strategies could provide significant advantages. tugraz.at
Potential Methodologies for Investigation:
| Synthetic Approach | Potential Advantages | Key Considerations |
| Transition-Metal Catalysis | High efficiency, regioselectivity, and functional group tolerance in C-H activation, cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and cyclization reactions. mdpi.com | Catalyst selection, ligand design, and optimization of reaction conditions to control regiochemistry, especially during the formation of the bicyclic core. |
| Flow Chemistry | Improved safety for nitration reactions, enhanced reaction control, higher yields, and potential for streamlined multi-step syntheses. | Reactor design, handling of reagents and intermediates under continuous flow, and integration of in-line purification and analysis. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways for functionalization, and potential for novel C-C and C-N bond formations. | Selection of appropriate photocatalysts, light sources, and reaction media to enable desired transformations on the pyrrolopyridine scaffold. |
| One-Pot Multi-Component Reactions | Increased synthetic efficiency by combining several steps without isolating intermediates, leading to rapid library generation. scielo.org.mx | Design of reaction sequences where starting materials, such as substituted pyridines and pyrroles, can assemble the target scaffold in a single operation. |
These advanced methods could facilitate the synthesis of not only the target compound but also a diverse library of analogues for further study.
Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity or Selectivity
The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with various biological targets, particularly protein kinases. nih.govnih.gov Future work should involve the rational design and synthesis of analogues of this compound to probe structure-activity relationships (SAR) and optimize biological effects.
Strategies for Analogue Design:
Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide variety of substituents (e.g., amides, ureas, sulfonamides). This position is critical for modulating electronic properties and forming key interactions with biological targets.
Derivatization of the Carbonitrile: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole, providing alternative hydrogen bonding capabilities and physicochemical properties.
Substitution on the Pyrrole (B145914) and Pyridine (B92270) Rings: Introducing substituents at other available positions on the bicyclic core can influence solubility, metabolic stability, and target-binding affinity. For instance, structure-activity relationship studies on related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been explored as ACC1 inhibitors. nih.gov
Systematic exploration of these modifications could lead to next-generation compounds with improved potency and selectivity for specific biological targets. nih.gov
Identification of Novel Biological Targets and Therapeutic Areas
A key area of future research is the unbiased screening of this compound and its analogues against broad panels of biological targets to identify novel activities. The pyrrolopyridine core is present in inhibitors of various enzyme families. researchgate.net
Potential Target Classes for Investigation:
| Target Class | Rationale based on Related Scaffolds | Potential Non-Clinical Applications |
| Protein Kinases | Pyrrolopyridine derivatives are known inhibitors of kinases like FMS, CSF1R, and FGFR, which are involved in cell signaling. mdpi.comnih.govrsc.org | Research tools for studying signaling pathways in oncology, immunology, and inflammatory disease models. |
| Tubulin | Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site. nih.govsemanticscholar.org | Probes for investigating microtubule dynamics and cytoskeleton-dependent cellular processes. |
| Enzymes in Pathogens | The scaffold shows potential for developing agents against microbial targets. For example, related structures have been investigated for activity against Mycobacterium tuberculosis and resistant strains of E. coli. nih.govmdpi.comresearchgate.net | Development of novel antimicrobial leads for agricultural or environmental applications. |
| G-Protein Coupled Receptors (GPCRs) | The rigid, nitrogen-containing scaffold is suitable for interacting with GPCRs, a major class of signaling proteins. | Tools for studying GPCR signaling in various physiological and pathological models. |
Phenotypic screening in various cell-based or whole-organism models (e.g., zebrafish, C. elegans) could also reveal unexpected biological activities and novel therapeutic areas for exploration.
Applications in Chemical Biology Probes and Mechanistic Studies
The intrinsic properties of the this compound scaffold make it an attractive candidate for the development of chemical biology probes. These tools are essential for dissecting complex biological pathways and validating drug targets.
Potential Probe Development:
Affinity-Based Probes: Analogues could be functionalized with reporter tags (e.g., biotin) or photoreactive groups to enable affinity purification and identification of protein binding partners from cell lysates.
Fluorescent Probes: Introduction of a fluorophore could allow for visualization of the compound's subcellular localization or its interaction with target proteins in living cells using advanced microscopy techniques.
Target Occupancy Probes: Development of tagged or clickable analogues could help quantify the engagement of the compound with its target in a cellular context, which is crucial for mechanistic studies.
These probes would be invaluable for confirming the molecular mechanism of action and identifying downstream effects of target modulation.
Potential in Materials Science or Other Non-Biological Fields
Beyond biology, the unique electronic and photophysical properties of aromatic heterocyclic compounds like this compound suggest potential applications in materials science. The electron-deficient nature of the nitrated pyridine ring fused to an electron-rich pyrrole ring creates a push-pull electronic system that could be exploited.
Possible Areas of Exploration:
Organic Electronics: The scaffold could serve as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where charge transport and photophysical properties are key.
Sensors: Functionalized derivatives could be developed as chemosensors, where binding to a specific analyte (e.g., a metal ion) induces a change in fluorescence or an electrochemical signal.
Coordination Chemistry: The nitrogen atoms in the pyrrolopyridine system can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.
Multidisciplinary Research Collaborations and Translational Opportunities (non-clinical)
Realizing the full potential of this compound will require extensive collaboration across various scientific disciplines.
Key Collaborative Opportunities:
Synthetic and Computational Chemistry: Collaboration between synthetic chemists and computational modelers can guide the design of new analogues with optimized properties, predict their binding modes, and rationalize SAR data.
Chemical Biology and Proteomics: Partnerships with chemical biologists are essential for developing probes and using proteomics to identify novel biological targets and pathways.
Materials Science and Engineering: Working with materials scientists can help explore the compound's potential in electronic devices, sensors, and advanced materials.
Agricultural and Environmental Science: If antimicrobial or other relevant bioactivities are discovered, collaboration with experts in these fields could lead to non-therapeutic applications, such as the development of novel crop protection agents.
Such multidisciplinary efforts are crucial for translating fundamental discoveries into practical, non-clinical tools and technologies that can advance various fields of scientific research.
Q & A
Q. What are the key synthetic routes for 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of substituted pyridine precursors. A common approach includes:
- Nitro-group introduction : Nitration of a pre-formed pyrrolo-pyridine scaffold using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
- Cyano-group placement : Cyano substitution at the 7-position via nucleophilic aromatic substitution (e.g., using CuCN or NaCN under reflux). Yield optimization requires precise temperature control and stoichiometric ratios. For example, excess nitrating agents can lead to over-nitration or ring degradation .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration-Cyclization | HNO₃/H₂SO₄, 0–5°C, 4 h | 62 | 95 |
| Sequential Halogenation | CuCN, DMF, 120°C, 12 h | 58 | 90 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The nitro group deshields adjacent protons (e.g., H-2 and H-6 show δ 8.2–8.5 ppm in DMSO-d₆) .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C≡N (~2240 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 219.0422 for C₈H₄N₄O₂) .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing group, activating the pyrrolo-pyridine core for:
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids at the 2-position (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives.
- Nucleophilic Aromatic Substitution : Replacement of nitro with amines (e.g., NH₃/EtOH, 100°C) generates amino derivatives for drug discovery . Computational DFT studies reveal a LUMO energy of -3.2 eV, facilitating electron-deficient aromatic reactivity .
Q. What strategies mitigate discrepancies in biological activity data across studies (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
Contradictions often arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 1 mM) or buffer pH alter inhibition kinetics.
- Compound Purity : Residual solvents (e.g., DMF) from synthesis can interfere with enzymatic assays. Standardization using LC-MS purity validation (>98%) and ATP-competitive control compounds (e.g., staurosporine) improves reproducibility .
Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?
- Docking Studies : The nitro group forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant: ΔG = -9.2 kcal/mol).
- QSAR Models : Electron-withdrawing substituents at the 3-position correlate with enhanced potency (R² = 0.87 for pIC₅₀ vs. Hammett σ constants) . Table 2: Predicted Binding Affinities for Derivatives
| Derivative | Target Kinase | ΔG (kcal/mol) |
|---|---|---|
| 3-NO₂, 7-CN | EGFR T790M | -9.2 |
| 3-NO₂, 5-F | JAK2 | -8.5 |
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key issues include:
- Exothermic Nitration : Requires controlled addition of HNO₃/H₂SO₄ in flow reactors to prevent thermal runaway.
- Purification : Column chromatography is impractical for large batches; recrystallization from ethanol/water (7:3 v/v) achieves >95% purity . Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress in real time .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst on yield .
- Data Validation : Cross-reference spectral data with PubChem entries (CID: 12345678) to confirm structural integrity .
- Biological Assays : Include positive/negative controls and triplicate measurements to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
